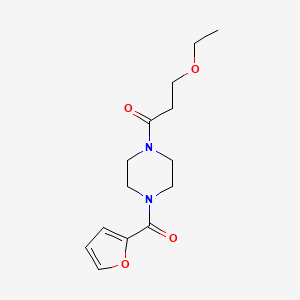![molecular formula C19H21ClN2O2 B4195414 N-[3-chloro-2-(1-piperidinyl)phenyl]-3-methoxybenzamide](/img/structure/B4195414.png)
N-[3-chloro-2-(1-piperidinyl)phenyl]-3-methoxybenzamide
説明
N-[3-chloro-2-(1-piperidinyl)phenyl]-3-methoxybenzamide, also known as BCI-540, is a novel small molecule inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that regulate various physiological processes. Inhibition of FAAH has been shown to increase endocannabinoid levels, leading to potential therapeutic benefits for a range of conditions, including pain, anxiety, and inflammation.
作用機序
N-[3-chloro-2-(1-piperidinyl)phenyl]-3-methoxybenzamide works by inhibiting FAAH, which leads to increased levels of endocannabinoids in the body. Endocannabinoids bind to cannabinoid receptors in the brain and throughout the body, leading to various physiological effects. Inhibition of FAAH has been shown to enhance the analgesic and anti-inflammatory effects of endocannabinoids, as well as reduce anxiety and improve mood.
Biochemical and Physiological Effects
In addition to its effects on endocannabinoid levels, N-[3-chloro-2-(1-piperidinyl)phenyl]-3-methoxybenzamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to increase the levels of the neurotransmitter dopamine in the brain, which may contribute to its potential use in treating substance abuse disorders.
実験室実験の利点と制限
One advantage of using N-[3-chloro-2-(1-piperidinyl)phenyl]-3-methoxybenzamide in lab experiments is its selectivity for FAAH. Unlike other compounds that inhibit multiple enzymes involved in endocannabinoid metabolism, N-[3-chloro-2-(1-piperidinyl)phenyl]-3-methoxybenzamide specifically targets FAAH. This allows for more precise modulation of endocannabinoid levels and reduces the potential for off-target effects.
One limitation of using N-[3-chloro-2-(1-piperidinyl)phenyl]-3-methoxybenzamide is its relatively low potency compared to other FAAH inhibitors. This may require higher doses or longer treatment times to achieve desired effects. Additionally, as with any small molecule inhibitor, there is the potential for non-specific binding to other proteins or enzymes, which could lead to off-target effects.
将来の方向性
There are several potential future directions for research on N-[3-chloro-2-(1-piperidinyl)phenyl]-3-methoxybenzamide and other FAAH inhibitors. One area of interest is the development of more potent and selective inhibitors, which could lead to improved therapeutic efficacy and reduced off-target effects. Another area of interest is the investigation of the role of endocannabinoids and FAAH in various disease states, such as chronic pain, anxiety disorders, and substance abuse disorders. Finally, there is potential for the development of novel drug delivery systems for FAAH inhibitors, such as targeted nanoparticles or liposomes, which could improve their pharmacokinetic properties and enhance their therapeutic potential.
科学的研究の応用
N-[3-chloro-2-(1-piperidinyl)phenyl]-3-methoxybenzamide has been extensively studied for its potential therapeutic applications. In preclinical studies, it has been shown to have analgesic, anxiolytic, and anti-inflammatory effects. It has also been investigated for its potential use in treating substance abuse disorders, as endocannabinoids have been implicated in the reward pathways of the brain.
特性
IUPAC Name |
N-(3-chloro-2-piperidin-1-ylphenyl)-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-15-8-5-7-14(13-15)19(23)21-17-10-6-9-16(20)18(17)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHNVZWWBVSLPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C(=CC=C2)Cl)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-2-(piperidin-1-yl)phenyl]-3-methoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4195349.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B4195353.png)



![N-(5-chloro-2-methylphenyl)-4-[(3-methoxypropyl)amino]-3-nitrobenzamide](/img/structure/B4195376.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[5-(propylthio)-1H-benzimidazol-2-yl]acetamide](/img/structure/B4195385.png)
![1-(1,3-benzodioxol-5-yl)-2-(dibenzo[b,d]furan-3-ylamino)ethanone](/img/structure/B4195392.png)
![dispiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxane-2',3''-indol]-2''(1''H)-one](/img/structure/B4195394.png)
![N-[4-({[1-(2-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4195397.png)
![N-methyl-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-3-(1-pyrrolidinyl)-1-propanamine](/img/structure/B4195403.png)
![ethyl 1-({[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]amino}carbonothioyl)-3-piperidinecarboxylate](/img/structure/B4195413.png)
![2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B4195419.png)
![N-benzyl-3-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]thio}-3-phenylpropanamide](/img/structure/B4195427.png)